

N6-Furfuryl-2-aminoadenosine: A Technical Guide on its Relationship with Cytokinins

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Compound of Interest		
Compound Name:	N6-Furfuryl-2-aminoadenosine	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine, a purine nucleoside analog, has garnered interest for its potential biological activities, including its relationship with the cytokinin class of plant hormones. This technical guide provides a comprehensive overview of **N6-Furfuryl-2-aminoadenosine**, detailing its chemical nature, its interaction with the cytokinin signaling pathway, and methodologies for its study. The document summarizes available quantitative data, outlines key experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction: The Cytokinin Family and Purine Analogs

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes such as cell division, differentiation, and senescence.[1] Chemically, they are N6-substituted adenine derivatives.[2] The discovery of kinetin (N6-furfuryladenine), a potent cytokinin, spurred research into a wide array of synthetic and naturally occurring purine analogs to understand their structure-activity relationships and explore their therapeutic potential. **N6-Furfuryl-2-aminoadenosine**, a riboside of a kinetin-related compound, falls into this category of molecules with potential cytokinin-like activities



and other biological effects. While much of the research on N6-furfuryladenosine (kinetin riboside) has focused on its anti-proliferative and apoptogenic effects in human cancer cell lines, its fundamental relationship with plant cytokinin systems provides a critical framework for understanding its mechanism of action.[3][4]

Chemical Properties of N6-Furfuryl-2-

aminoadenosine

Property	Value	Reference
IUPAC Name	6-(furan-2-ylmethyl)-7H-purin- 2-amine	[5]
Molecular Formula	C10H9N5O	[5]
Molecular Weight	215.21 g/mol	[5]
Classification	Purine Nucleoside Analogue	[6]

Relationship with Cytokinins and Biological Activity

N6-Furfuryl-2-aminoadenosine is structurally related to kinetin, a well-known synthetic cytokinin. The presence of the furfuryl group at the N6 position of the adenine core is a key feature for cytokinin activity. The addition of a ribose sugar to form the nucleoside, N6-furfuryladenosine (kinetin riboside), can influence its uptake, metabolism, and biological activity. [3]

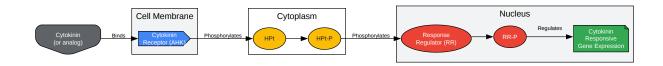
While direct quantitative data on the cytokinin activity of **N6-Furfuryl-2-aminoadenosine** in plant-based assays is limited in publicly available literature, its structural similarity to active cytokinins suggests it may interact with the cytokinin signaling pathway. In human cells, N6-furfuryladenosine has been shown to induce rapid ATP depletion and genotoxic stress in cancer cell lines, highlighting its potent biological effects.[4]

The Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway in plants is a multi-step phosphorelay system. Understanding this pathway is crucial for hypothesizing how **N6-Furfuryl-2-aminoadenosine** might exert cytokinin-like effects. The key components are:



- Receptors: Histidine kinase receptors (like AHKs in Arabidopsis) located in the endoplasmic reticulum membrane perceive the cytokinin signal.
- Phosphotransfer: Upon cytokinin binding, the receptor autophosphorylates and transfers the phosphate group to a histidine phosphotransfer protein (HPt).
- Response Regulators: The phosphorylated HPt moves to the nucleus and transfers the phosphate to a response regulator (RR), which can be a transcriptional activator or repressor, thereby modulating the expression of cytokinin-responsive genes.



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Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Protocols for Assessing Cytokinin Activity

To quantitatively assess the cytokinin activity of **N6-Furfuryl-2-aminoadenosine**, several established bioassays can be employed. Detailed protocols for two common assays are provided below.

Tobacco Callus Bioassay

This assay measures the ability of a substance to induce cell division and growth in tobacco callus tissue, which is dependent on the presence of a cytokinin.

Principle: Tobacco callus requires both an auxin and a cytokinin for sustained growth in vitro. By providing a constant, optimal level of auxin, the growth of the callus becomes dependent on the concentration of the cytokinin in the medium.



Methodology:

Explant Preparation:

- Sterilize tobacco (e.g., Nicotiana tabacum) seeds and germinate them on a hormone-free
 Murashige and Skoog (MS) medium.
- Excise leaf or stem segments from the resulting sterile plantlets to be used as explants.

· Callus Induction:

- Place the explants on an MS medium supplemented with an auxin (e.g., 2 mg/L NAA) and a cytokinin (e.g., 0.5 mg/L kinetin) to induce callus formation.
- Incubate in the dark at 25°C.

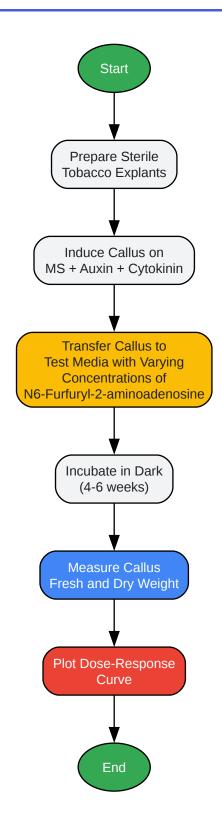
Bioassay:

- Transfer established callus pieces of a standardized size to fresh MS medium containing a fixed concentration of auxin (e.g., 2 mg/L NAA) and varying concentrations of N6-Furfuryl-2-aminoadenosine (e.g., 0, 0.01, 0.1, 1, 10 μM).
- Include a positive control with a known cytokinin like kinetin or zeatin.
- Incubate the cultures in the dark at 25°C for 4-6 weeks.

Data Collection and Analysis:

- Measure the fresh and dry weight of the callus at the end of the incubation period.
- Plot a dose-response curve to determine the optimal concentration for cell growth.





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Caption: Workflow for the tobacco callus cytokinin bioassay.

Amaranthus Betacyanin Bioassay



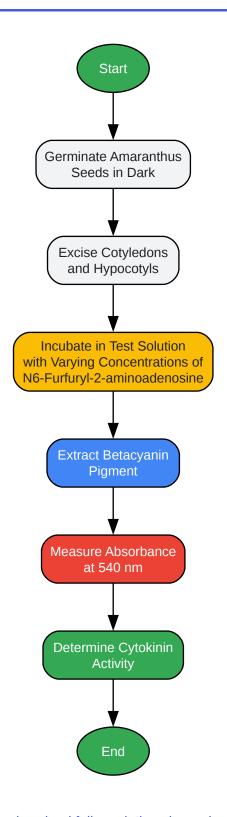
This is a rapid and sensitive bioassay based on the cytokinin-induced synthesis of the red pigment betacyanin in Amaranthus seedlings.

Principle: Cytokinins promote the synthesis of betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings. The amount of pigment produced is proportional to the cytokinin concentration.

Methodology:

- Seed Germination:
 - Germinate Amaranthus caudatus seeds on moist filter paper in petri dishes in the dark at 25°C for 48-72 hours.
- Bioassay:
 - Excise the cotyledons and hypocotyls of the seedlings.
 - Incubate the explants in test tubes or microplates containing a phosphate buffer (pH 6.8), tyrosine (a precursor for betacyanin synthesis), and varying concentrations of N6-Furfuryl-2-aminoadenosine (e.g., 0, 0.1, 1, 10, 100 μM).
 - Include a positive control with a known cytokinin.
 - Incubate in the dark at 25°C for 18-24 hours.
- Data Collection and Analysis:
 - Extract the betacyanin pigment from the seedlings using a methanol-water solution.
 - Measure the absorbance of the extract at 540 nm using a spectrophotometer.
 - Construct a standard curve and determine the cytokinin activity of the test compound.





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Caption: Workflow for the Amaranthus betacyanin cytokinin bioassay.

Synthesis of N6-Furfuryl-2-aminoadenosine





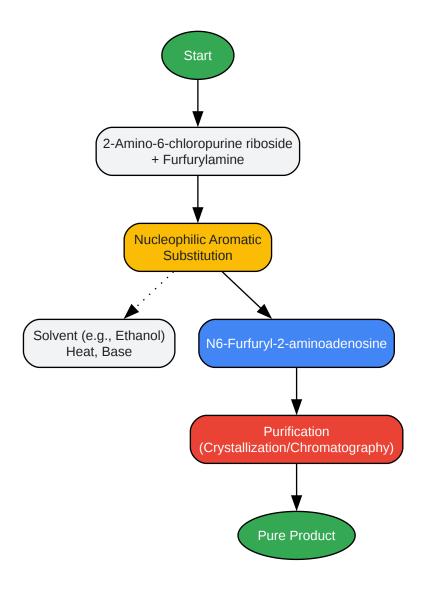


The synthesis of N6-substituted purine analogs often involves the reaction of a purine derivative with an appropriate amine. A plausible synthetic route for **N6-Furfuryl-2-aminoadenosine** would start from a 2-amino-6-chloropurine riboside.

General Synthetic Scheme:

- Starting Material: 2-Amino-6-chloropurine riboside.
- Reaction: Nucleophilic aromatic substitution at the C6 position of the purine ring.
- · Reagent: Furfurylamine.
- Conditions: The reaction is typically carried out in a suitable solvent (e.g., ethanol or isopropanol) and may require heating and the presence of a base to neutralize the HCl generated.
- Purification: The final product can be purified by crystallization or chromatography.





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Caption: A general workflow for the synthesis of **N6-Furfuryl-2-aminoadenosine**.

Conclusion and Future Directions

N6-Furfuryl-2-aminoadenosine represents an interesting purine nucleoside analog with potential cytokinin-like activity and other significant biological effects. While its structural similarity to kinetin suggests an interaction with the cytokinin signaling pathway, further quantitative studies are required to fully elucidate its potency and receptor affinity in plant systems. The experimental protocols outlined in this guide provide a framework for conducting such investigations. For drug development professionals, the potent effects of its riboside, N6-furfuryladenosine, in human cell lines warrant further exploration of its mechanism of action and therapeutic potential. Future research should focus on obtaining quantitative dose-response



data from cytokinin bioassays, determining its binding affinities to cytokinin receptors, and further investigating its metabolic fate and off-target effects in both plant and animal systems.

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